N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPA belongs to the class of azetidinyl pyrimidine compounds and has shown promising results in various biological assays.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves the reaction of 1-naphthalene-1-carboxylic acid with 3-azetidinone to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide, which is then reacted with 4-aminopyrimidine to yield the final product.
Starting Materials
1-naphthalene-1-carboxylic acid, 3-azetidinone, 4-aminopyrimidine, reagents and solvents
Reaction
Step 1: 1-naphthalene-1-carboxylic acid is reacted with thionyl chloride and dimethylformamide to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 3-azetidinone in the presence of triethylamine to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide., Step 3: N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide is then reacted with 4-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a base such as triethylamine to yield the final product, N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine., Step 4: The final product is purified by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of NAPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response.
Biochemical And Physiological Effects
NAPA has been found to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response. NAPA has been found to have low toxicity and is well-tolerated in animal studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using NAPA in lab experiments is its high purity and low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using NAPA is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on NAPA. One potential application is in the treatment of autoimmune diseases, where NAPA's anti-inflammatory properties can be beneficial. Another potential application is in the development of novel cancer therapies, where NAPA can be used in combination with other drugs to enhance their efficacy. Further studies are needed to fully understand the mechanism of action of NAPA and its potential therapeutic applications.
Scientific Research Applications
NAPA has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and inflammation. Studies have shown that NAPA inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
naphthalen-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(16-7-3-5-13-4-1-2-6-15(13)16)22-10-14(11-22)21-17-8-9-19-12-20-17/h1-9,12,14H,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYIBSFDQSBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.